![molecular formula C14H15NO3 B6106438 3-(3,3-dimethyl-2-oxobutylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B6106438.png)
3-(3,3-dimethyl-2-oxobutylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one
Overview
Description
3-(3,3-dimethyl-2-oxobutylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one, also known as DIMBOA, is a natural compound found in maize plants. It belongs to the group of benzoxazinoids, which are secondary metabolites synthesized by plants for defense against herbivores, pathogens, and abiotic stress. DIMBOA has been the subject of extensive research due to its potential applications in agriculture, medicine, and biotechnology.
Scientific Research Applications
Chemical Synthesis and Reactions
Curing Reactions in Polymers
A study by Hayakawa et al. (2000) investigated the curing reaction of 3-aryl substituted benzoxazine, exploring the reaction pathways and intermediate products formed in these processes, indicative of its utility in polymer chemistry (Hayakawa et al., 2000).
Structural Analysis and Synthesis
Research by Ye et al. (2015) focused on synthesizing novel cis-N-acyl-2,3-dimethyl-3,4-2H-1,4-benzoxazine derivatives and determining their configuration using X-ray crystallography. This emphasizes the compound's relevance in structural chemistry and synthesis (Ye et al., 2015).
Reaction with Carboxylic Acids and Phenols
Dunkers and Ishida (1999) studied the reaction of 3,4-dihydro-3,6-dimethyl-2H-1,3-benzoxazine with strong and weak carboxylic acids and phenols, exploring its reactivity and potential as a catalyst in various chemical reactions (Dunkers & Ishida, 1999).
Biological and Pharmaceutical Research
- Antioxidant and Antihypoxant Activity: Zykova and Karmanova (2015) proposed a method for synthesizing biologically active 3-(2-oxoalkylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-ones, establishing their antioxidant, antiradical, and antihypoxant activities, which opens avenues in pharmaceutical research (Zykova & Karmanova, 2015).
Material Science and Chemistry
- Suzuki-Miyaura Cross-Coupling Reactions: Yu et al. (2013) synthesized a library of 3,4-dihydro-3-oxo-2H-1,4-benzoxazines and demonstrated their application in Suzuki-Miyaura cross-coupling reactions, showcasing the compound's utility in advanced material synthesis and chemical transformations (Yu et al., 2013).
Additional Applications and Studies
Catalytic Mechanisms in Polymerization
Li et al. (2014) analyzed the catalytic mechanism of benzoxazine in the polymerization of cyanate ester, contributing to the understanding of its role in industrial polymer synthesis (Li et al., 2014).
Vibrational Spectroscopy Studies
Dunkers and Ishida (1995) assigned fundamental vibrational frequencies of various 3-alkyl-3,4-dihydro-6-methyl-2H-1,3-benzoxazines, highlighting its application in spectroscopy and molecular structure analysis (Dunkers & Ishida, 1995).
properties
IUPAC Name |
3-[(Z)-2-hydroxy-3,3-dimethylbut-1-enyl]-1,4-benzoxazin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-14(2,3)12(16)8-10-13(17)18-11-7-5-4-6-9(11)15-10/h4-8,16H,1-3H3/b12-8- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEDLADTNBYRRS-WQLSENKSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC1=NC2=CC=CC=C2OC1=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C(=C/C1=NC2=CC=CC=C2OC1=O)/O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24786543 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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